molecular formula C20H26ClNO6 B4044148 N-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)-2-butanamine oxalate

N-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)-2-butanamine oxalate

Cat. No.: B4044148
M. Wt: 411.9 g/mol
InChI Key: BQXFCOFBESUFLU-UHFFFAOYSA-N
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Description

N-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)-2-butanamine oxalate is a useful research compound. Its molecular formula is C20H26ClNO6 and its molecular weight is 411.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.1448652 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Applications

A study on 4-(6-Methoxy-2-naphthyl)butan-2-one and related analogues revealed a novel structural class of anti-inflammatory compounds, highlighting the anti-inflammatory activity determined by the cotton pellet granuloma method. The activity was particularly noted in compounds with a small lipophilic group in conjunction with a butan-2-one side chain on the naphthalene ring, underscoring the potential of similar naphthyl-based compounds in developing new anti-inflammatory agents (Goudie et al., 1978).

Chromatography and Liquid Crystals

Research into liquid crystals, specifically 2-R1-4′-R-4-(4-n-alkoxybenzoyloxy)azobenzenes, where R and R1 vary between n-butyl, methyl, and methoxy, demonstrated their utility as stationary phases in gas-liquid chromatography for the separation of positional isomers of di- and trisubstituted benzene. This indicates the potential of naphthyl-related compounds in analytical chemistry for enhancing the resolution of complex mixtures (Naikwadi et al., 1980).

Structural Analysis and Synthesis

The synthesis and characterization of hydrogen-bonded structures in various organic amine oxalates, including the study of their thermal stability in relation to the strengths of the hydrogen-bonded networks, provide insights into the structural versatility and stability of naphthylamine derivatives in crystalline forms. These studies are foundational for understanding the molecular assembly and potential applications of such compounds in material science and engineering (Vaidhyanathan et al., 2002).

Antitumor Activities

Explorations into the antitumor activity of various naphthyl-related compounds, such as Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, demonstrate the potential of naphthyl derivatives in contributing to the development of novel anticancer agents. The structural elucidation and biological testing against cancer cell lines underscore the importance of naphthyl derivatives in medicinal chemistry for discovering new therapeutic agents (Liu et al., 2018).

Properties

IUPAC Name

N-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethyl]butan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO2.C2H2O4/c1-3-14(2)20-10-11-21-12-13-22-18-9-8-17(19)15-6-4-5-7-16(15)18;3-1(4)2(5)6/h4-9,14,20H,3,10-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXFCOFBESUFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOCCOC1=CC=C(C2=CC=CC=C21)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)-2-butanamine oxalate
Reactant of Route 2
N-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)-2-butanamine oxalate
Reactant of Route 3
N-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)-2-butanamine oxalate
Reactant of Route 4
N-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)-2-butanamine oxalate
Reactant of Route 5
N-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)-2-butanamine oxalate
Reactant of Route 6
N-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)-2-butanamine oxalate

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